molecular formula C14H19NO4S B7338062 (1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid

(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Cat. No.: B7338062
M. Wt: 297.37 g/mol
InChI Key: QKQUVISYNGBMLF-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid, commonly known as DSCPC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a cyclopentane-based amino acid derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of DSCPC involves its ability to bind to specific enzymes and modulate their activity. For example, as an inhibitor of DPP-4, DSCPC can increase the levels of incretin hormones, which can stimulate insulin secretion and improve glucose regulation.
Biochemical and Physiological Effects:
DSCPC has been shown to have various biochemical and physiological effects, including the ability to regulate glucose metabolism, reduce inflammation, and inhibit cancer cell growth. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of DSCPC is its ability to selectively inhibit specific enzymes, which can make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of DSCPC is its relatively complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for the study of DSCPC, including the development of more efficient synthesis methods, the identification of new target enzymes for inhibition, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of DSCPC and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of DSCPC can be achieved through several methods, including the use of chiral pool synthesis or asymmetric synthesis. One of the most common methods involves the use of a chiral auxiliary to achieve enantioselectivity during the synthesis process.

Scientific Research Applications

DSCPC has been widely studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DSCPC has also been studied for its potential use as a drug candidate for the treatment of various diseases, including type 2 diabetes and cancer.

Properties

IUPAC Name

(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-9-3-4-10(2)13(7-9)20(18,19)15-12-6-5-11(8-12)14(16)17/h3-4,7,11-12,15H,5-6,8H2,1-2H3,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQUVISYNGBMLF-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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